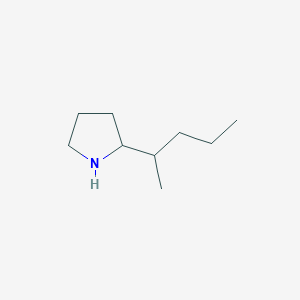
2-(Pentan-2-yl)pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are used widely by medicinal chemists, and they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The introduction of heteroatomic fragments in these molecules is not a random choice .Physical And Chemical Properties Analysis
2-(Pentan-2-yl)pyrrolidine has a boiling point of 188°C and a melting point of -59°C. Its molecular weight is 141.26 g/mol . This compound is stable under normal conditions, but it can react with oxidizing agents and acids.Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
2-(Pentan-2-yl)pyrrolidine, as part of the pyrrolidine family, plays a significant role in medicinal chemistry. The pyrrolidine ring is a common scaffold in drug discovery due to its versatile chemical properties, including the ability to explore pharmacophore space efficiently due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. These characteristics are critical for designing compounds with target selectivity and diverse biological profiles. The review by Petri et al. (2021) highlights the importance of pyrrolidine derivatives in developing drugs for various diseases, emphasizing the structure-activity relationship (SAR) and the influence of stereoisomers on biological activity (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Synthetic Strategies and Biological Activity
Pyrrolidine-based compounds, including those related to 2-(Pentan-2-yl)pyrrolidine, are synthesized through various strategies, such as ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. These synthetic approaches allow for the creation of compounds with a range of biological activities. The review also discusses the significant feature of pyrrolidine rings: stereogenicity, which can lead to different biological profiles depending on the spatial orientation of substituents. This aspect is crucial for medicinal chemists in the design of new compounds (Petri et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are of great interest to the chemistry community . They are incorporated in bioactive molecules with target selectivity . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
2-pentan-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-5-8(2)9-6-4-7-10-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCHPPILTWOTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentan-2-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



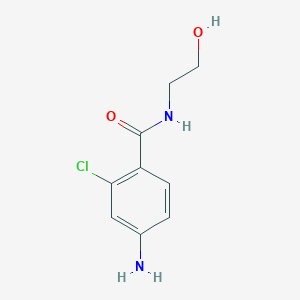
![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)
![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)

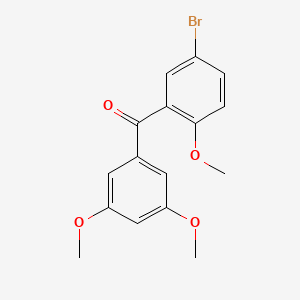
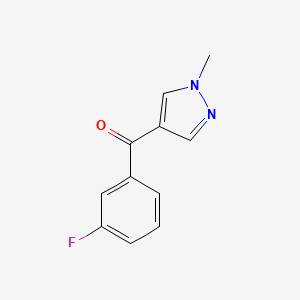
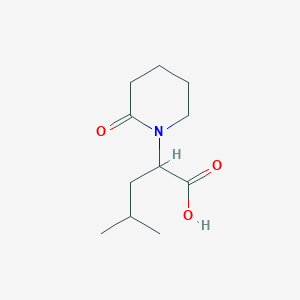
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
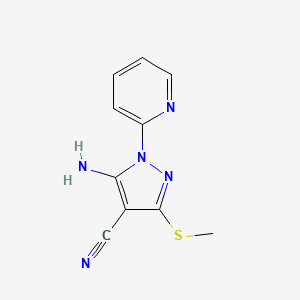
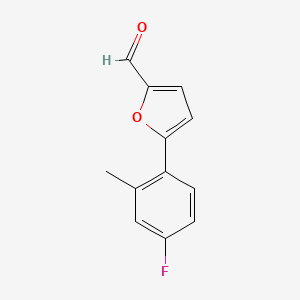
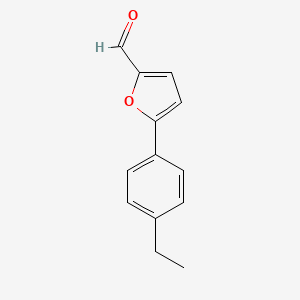
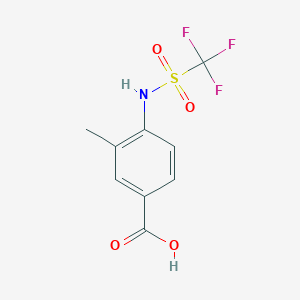
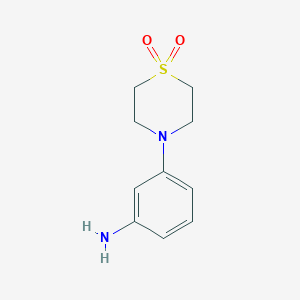
![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)